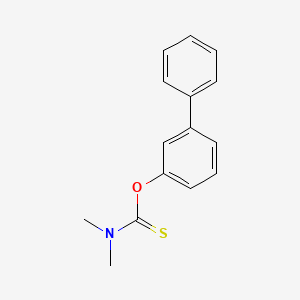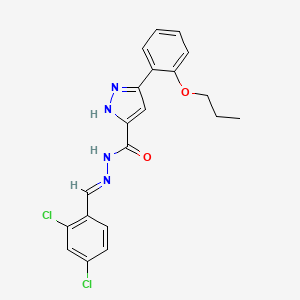
(4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester is an organic compound with the molecular formula C16H22O6. This compound is characterized by the presence of ethoxycarbonylmethyl and dimethoxyphenyl groups attached to an acetic acid ethyl ester backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the substituent introduced, such as halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
(4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The dimethoxyphenyl group may also play a role in modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester
- (4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-propionic acid ethyl ester
Uniqueness
(4-Ethoxycarbonylmethyl-2,5-dimethoxy-phenyl)-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both ethoxycarbonylmethyl and dimethoxyphenyl groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H22O6 |
|---|---|
Peso molecular |
310.34 g/mol |
Nombre IUPAC |
ethyl 2-[4-(2-ethoxy-2-oxoethyl)-2,5-dimethoxyphenyl]acetate |
InChI |
InChI=1S/C16H22O6/c1-5-21-15(17)9-11-7-14(20-4)12(8-13(11)19-3)10-16(18)22-6-2/h7-8H,5-6,9-10H2,1-4H3 |
Clave InChI |
WOYKQLQYCUGAPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=C(C=C1OC)CC(=O)OCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11976199.png)




methyl]benzamide](/img/structure/B11976239.png)
![5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11976253.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976255.png)

![2-anilino-N'-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11976261.png)

![4-(4-methylbenzyl)-N-[(E)-(3-phenoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11976271.png)
